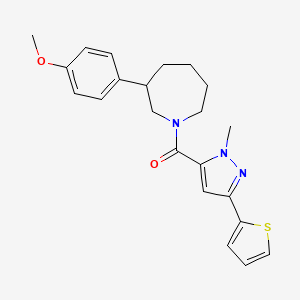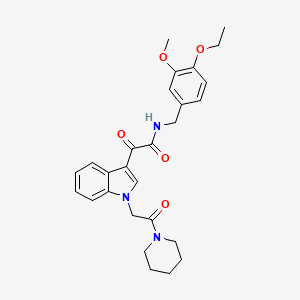
5-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one, commonly known as CSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. CSP belongs to the class of pyridinone derivatives and has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Mécanisme D'action
Target of Action
The primary target of 5-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one is the RET (c-RET) kinase . This kinase plays a crucial role in cell growth and differentiation .
Mode of Action
The compound interacts with its target by inhibiting the kinase activity of RET . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signal transduction pathways that promote cell proliferation .
Biochemical Pathways
The affected pathway is the RET signaling pathway . The inhibition of RET kinase leads to the disruption of various downstream effects such as cell growth, survival, and differentiation .
Result of Action
The molecular effect of the compound’s action is the inhibition of RET kinase activity . On a cellular level, this results in the induction of apoptosis and the inhibition of cell proliferation . This can lead to the suppression of tumor growth in cancers driven by RET mutations .
Avantages Et Limitations Des Expériences En Laboratoire
CSP has several advantages and limitations for lab experiments. One of the main advantages is its broad range of biological activities, which makes it a potential candidate for the treatment of various disorders. CSP is also relatively easy to synthesize and can be obtained in high purity using various purification techniques. However, one of the main limitations of CSP is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of CSP. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of CSP in vivo, which could provide valuable insights into its potential applications in drug discovery. Additionally, further research is needed to elucidate the exact mechanism of action of CSP and its potential therapeutic targets.
Méthodes De Synthèse
CSP can be synthesized using a multi-step process that involves the reaction of 4-(cyclopropylsulfonyl)piperazine-1-carboxylic acid with pyridine-2,6-dione. The reaction is carried out using a suitable solvent and a catalyst under controlled conditions of temperature and pressure. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Applications De Recherche Scientifique
CSP has been extensively studied for its potential applications in drug discovery. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. CSP has also been shown to have a significant effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as epilepsy and neuropathic pain.
Propriétés
IUPAC Name |
5-(4-cyclopropylsulfonylpiperazine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c17-12-4-1-10(9-14-12)13(18)15-5-7-16(8-6-15)21(19,20)11-2-3-11/h1,4,9,11H,2-3,5-8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBJWAQVLQPEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R*,4R*)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride](/img/structure/B2950855.png)
![1-[3-(Diethoxymethyl)oxolan-2-yl]-1H-1,2,3-benzotriazole](/img/structure/B2950863.png)
![N-[(E)-2-(4-Fluorophenyl)ethenyl]sulfonylpentanamide](/img/structure/B2950865.png)
![2-[[3-(1,3-Dioxoisoindol-2-yl)-2-hydroxypropyl]-prop-2-ynylamino]acetonitrile](/img/structure/B2950866.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2950869.png)

![3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2950871.png)



![2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2950875.png)
![N-[(oxan-2-yl)methyl]-1-(prop-2-yn-1-yl)-N-propylpiperidine-4-carboxamide](/img/structure/B2950876.png)
